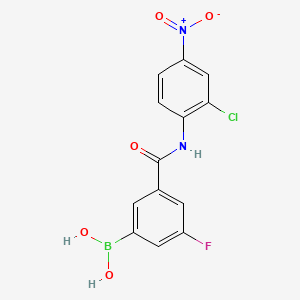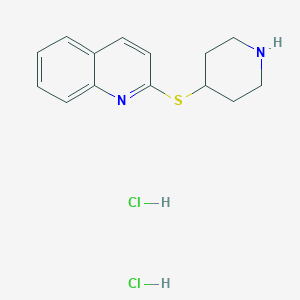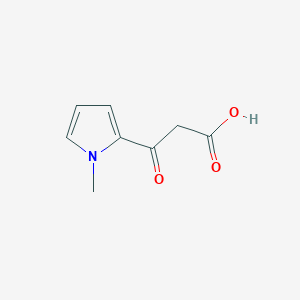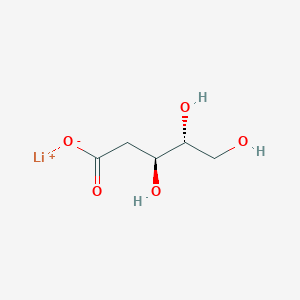![molecular formula C9H10N2O B12858645 (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of heterocyclic amines It features a fused furo[2,3-b]pyridine ring system, which is known for its biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine typically involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysis. This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The reaction is carried out in a one-pot fashion, yielding the desired furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-catalytic and one-pot synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and the specific arrangement of the furo[2,3-b]pyridine ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(1S)-1-furo[2,3-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3/t6-/m0/s1 |
Clave InChI |
JPHVNVKEVBYNMP-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=CN=C2C(=C1)C=CO2)N |
SMILES canónico |
CC(C1=CN=C2C(=C1)C=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
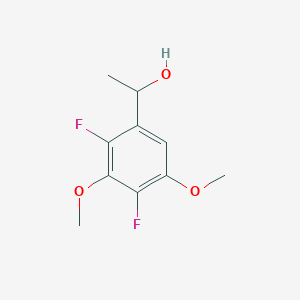
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)

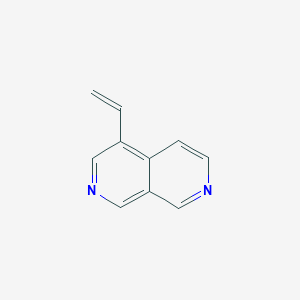


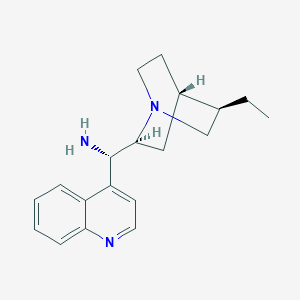
![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
